molecular formula C17H16N2O3S B2536142 (E)-N-(1-methyl-2-oxoindolin-5-yl)-2-phenylethenesulfonamide CAS No. 1331447-90-5

(E)-N-(1-methyl-2-oxoindolin-5-yl)-2-phenylethenesulfonamide

Cat. No.: B2536142
CAS No.: 1331447-90-5
M. Wt: 328.39
InChI Key: BGCLLSHLGATUGL-MDZDMXLPSA-N
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Description

(E)-N-(1-methyl-2-oxoindolin-5-yl)-2-phenylethenesulfonamide is a heterocyclic compound that features an indolinone core structure. This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications, particularly in the treatment of central nervous system diseases.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-(1-methyl-2-oxoindolin-5-yl)-2-phenylethenesulfonamide typically involves the formation of the indolinone core followed by the introduction of the phenylethenesulfonamide moiety. One common synthetic route includes the following steps:

    Formation of Indolinone Core: The indolinone core can be synthesized via a cyclization reaction of an appropriate precursor, such as an aniline derivative, under acidic or basic conditions.

    Introduction of Phenylethenesulfonamide Moiety: The phenylethenesulfonamide group can be introduced through a coupling reaction, often using reagents like sulfonyl chlorides and amines under basic conditions.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(E)-N-(1-methyl-2-oxoindolin-5-yl)-2-phenylethenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Halogenating agents, nucleophiles, and electrophiles under various conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

(E)-N-(1-methyl-2-oxoindolin-5-yl)-2-phenylethenesulfonamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes.

    Medicine: Explored for its therapeutic potential in treating central nervous system diseases and other medical conditions.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (E)-N-(1-methyl-2-oxoindolin-5-yl)-2-phenylethenesulfonamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing downstream signaling pathways. The exact molecular targets and pathways involved can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    Indolinone Derivatives: Compounds with similar indolinone core structures.

    Phenylethenesulfonamide Derivatives: Compounds with similar phenylethenesulfonamide moieties.

Uniqueness

(E)-N-(1-methyl-2-oxoindolin-5-yl)-2-phenylethenesulfonamide is unique due to its specific combination of the indolinone core and phenylethenesulfonamide moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific and industrial applications.

Properties

IUPAC Name

(E)-N-(1-methyl-2-oxo-3H-indol-5-yl)-2-phenylethenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O3S/c1-19-16-8-7-15(11-14(16)12-17(19)20)18-23(21,22)10-9-13-5-3-2-4-6-13/h2-11,18H,12H2,1H3/b10-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGCLLSHLGATUGL-MDZDMXLPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)CC2=C1C=CC(=C2)NS(=O)(=O)C=CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C(=O)CC2=C1C=CC(=C2)NS(=O)(=O)/C=C/C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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